

Application of Optochin Discs in Clinical Microbiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethylhydrocupreine hydrochloride

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Introduction

Optochin, or **ethylhydrocupreine hydrochloride**, is a quinine derivative that serves as a crucial tool in clinical microbiology for the presumptive identification of *Streptococcus pneumoniae* from other alpha-hemolytic streptococci, such as the viridans group.[1][2][3] Historically introduced for therapeutic purposes, its cytotoxic properties at therapeutic concentrations led to its discontinuation for treatment.[1] However, its specific inhibitory effect on *S. pneumoniae* at low concentrations has made it an invaluable diagnostic agent.[2][4] The Optochin susceptibility test is a simple, cost-effective, and rapid method with a high sensitivity of over 95% for differentiating pneumococci.[2]

This document provides detailed application notes, experimental protocols, and data interpretation guidelines for the use of Optochin discs in a laboratory setting.

Principle of Action

Optochin selectively inhibits the growth of *Streptococcus pneumoniae* at very low concentrations ($\leq 5 \mu\text{g/mL}$). [2][4] The chemical targets the H⁺-ATPase (proton-translocating ATPase) enzyme in the bacterial cell membrane.[5] This inhibition disrupts the proton motive force, leading to a loss of cellular energy and ultimately cell lysis.[3][6][7] Other alpha-hemolytic streptococci are typically resistant to the concentrations of Optochin found in the test discs.[3]

[8] Resistance in *S. pneumoniae* can occur due to point mutations in the genes encoding the a- or c-subunits of the H⁺-ATPase, which prevents the binding of Optochin.[5][9]

Data Presentation

Table 1: Interpretation of Optochin Susceptibility Test Results

Zone of Inhibition Diameter (6 mm, 5 µg disc)	Interpretation	Presumptive Identification	Recommended Follow-up
≥ 14 mm	Susceptible	<i>Streptococcus pneumoniae</i>	None required for presumptive ID.
< 14 mm	Resistant	Not <i>S. pneumoniae</i> (e.g., <i>Viridans streptococci</i>)	Consider additional tests if clinically indicated.
6 mm (no zone)	Resistant	Not <i>S. pneumoniae</i> (e.g., <i>Viridans streptococci</i>)	Consider additional tests if clinically indicated.
7-13 mm	Intermediate/Questionable	Possible <i>S. pneumoniae</i>	Perform Bile Solubility Test for confirmation. [2][10]

Experimental Protocols

Optochin Susceptibility Test Protocol

Objective: To determine the susceptibility of an alpha-hemolytic streptococcus isolate to Optochin for the presumptive identification of *Streptococcus pneumoniae*.

Materials:

- 5% Sheep Blood Agar plates[1][2]
- Optochin discs (5 µg, 6 mm diameter)[2][4]

- Pure, 18-24 hour culture of an alpha-hemolytic streptococcus on a blood agar plate
- Sterile inoculating loop or swab[2]
- Sterile forceps[1]
- Incubator at 35-37°C with 5-10% CO₂[1][2][4]
- Millimeter ruler or caliper for measuring the zone of inhibition[10]

Procedure:

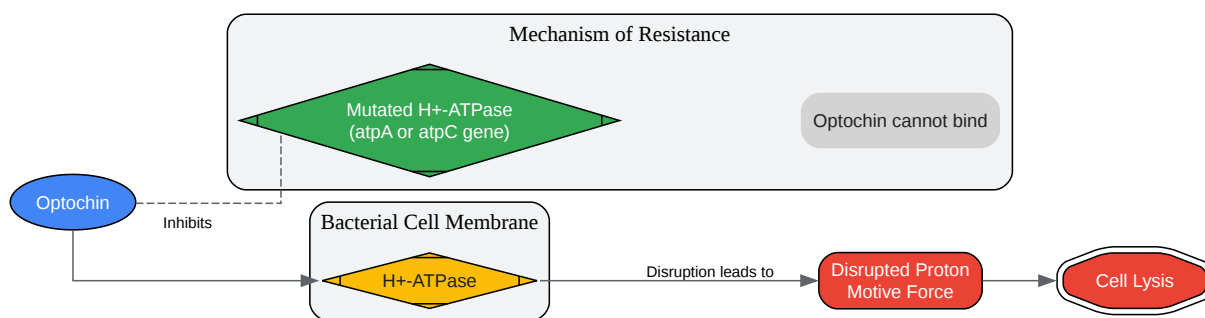
- Inoculation:
 - Using a sterile inoculating loop or swab, select 3-4 well-isolated colonies of the alpha-hemolytic streptococcus to be tested.[3]
 - Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.[3] It is recommended to streak in at least two directions to ensure even growth.
- Disc Application:
 - Using sterile forceps, aseptically place an Optochin disc onto the inoculated surface of the agar.[1][3]
 - Gently press the disc to ensure it adheres firmly to the agar surface.[1][3]
- Incubation:
 - Invert the plate and incubate at 35-37°C for 18-24 hours in a 5-10% CO₂-enriched atmosphere.[1][2][4] A candle jar can be used as an alternative to a CO₂ incubator.[2]
- Result Interpretation:
 - After incubation, observe the plate for a zone of inhibition around the Optochin disc.
 - Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disc.[2]

- Interpret the results according to the guidelines in Table 1.

Quality Control:

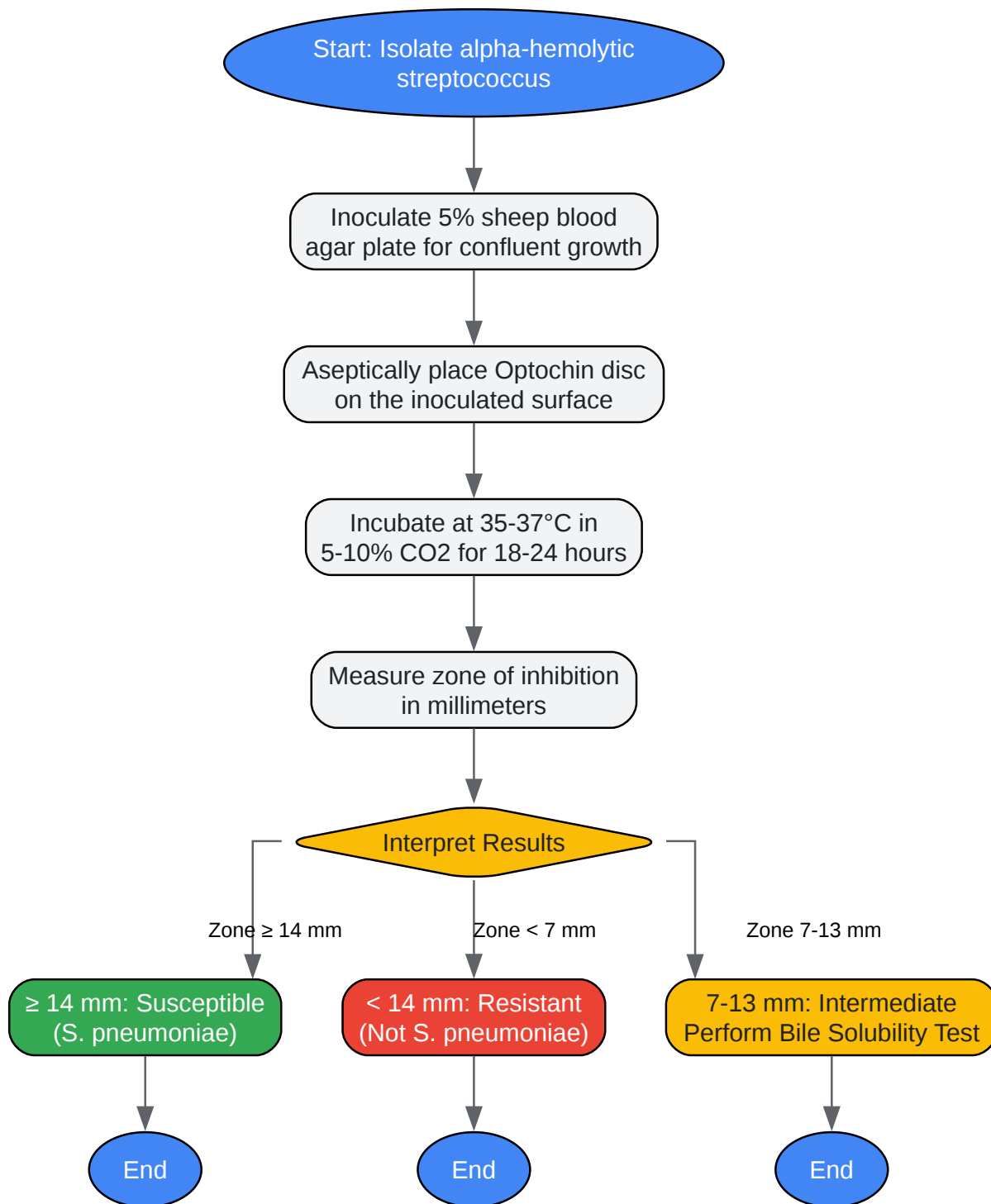
- Positive Control: *Streptococcus pneumoniae* (e.g., ATCC 49619) should show a zone of inhibition ≥ 14 mm.
- Negative Control: *Streptococcus mitis* or another viridans group streptococcus should show no zone of inhibition.

Visualizations



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Caption: Mechanism of Optochin action and resistance.



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Caption: Workflow for the Optochin Susceptibility Test.

Limitations

- The Optochin susceptibility test is a presumptive test. For a definitive identification, especially in critical clinical cases, it should be supplemented with other tests like the bile solubility test or serological methods.[8][10]
- Some strains of *S. pneumoniae* have been reported to be Optochin-resistant.[1][2] In such cases, if *S. pneumoniae* is still suspected, the bile solubility test is recommended.
- Conversely, some viridans streptococci may show a small zone of inhibition, typically less than 14 mm.[7]
- The use of media other than 5% sheep blood agar is not recommended as it may lead to erroneous results.[3][8]
- Proper incubation conditions, specifically a CO₂-enriched environment, are crucial as some pneumococcal strains may not grow well in ambient air.[2][3]

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